N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate
Description
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate is a synthetic amphiphilic compound characterized by a myristamide (tetradecanamide) group linked to a polyamine backbone via an ethyl spacer. The structure includes a 14-carbon alkyl chain (myristoyl), a triethylenetetramine core, and an acetate counterion.
Properties
CAS No. |
93942-15-5 |
|---|---|
Molecular Formula |
C22H49N5O.C2H4O2 C24H53N5O3 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]tetradecanamide |
InChI |
InChI=1S/C22H49N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(28)27-21-20-26-19-18-25-17-16-24-15-14-23;1-2(3)4/h24-26H,2-21,23H2,1H3,(H,27,28);1H3,(H,3,4) |
InChI Key |
LGGSDXXOAIEAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation Process
| Step | Description | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Activation of Myristic Acid | Myristic acid, thionyl chloride or carbodiimide (e.g., DCC) | Room temperature to reflux, inert atmosphere | Converts carboxylic acid to reactive acid chloride or active ester |
| 2 | Amidation Reaction | Activated myristic acid derivative, polyamine (e.g., triethylenetetramine) | Controlled pH (8–9), solvent such as DMF or THF, 0–25°C | Formation of amide bond; temperature control minimizes side reactions |
| 3 | Monoacetate Formation | Acetic acid or acetate salt | Mild conditions, room temperature | Monoacetate salt formation stabilizes the compound |
| 4 | Purification | Column chromatography (silica gel), preparative HPLC | Solvent gradients (methanol/chloroform) | Ensures purity >95% |
Detailed Reaction Conditions and Considerations
Activation of Myristic Acid: Myristic acid is typically converted into a more reactive intermediate such as myristoyl chloride using thionyl chloride or into an active ester using carbodiimide coupling agents. This step is crucial for efficient amidation.
Amidation: The activated myristic acid derivative is reacted with a polyamine, commonly triethylenetetramine, which contains multiple aminoethyl groups. The reaction is performed under controlled pH (around 8–9) to favor selective amide bond formation and prevent polymerization or side reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and maintain reaction homogeneity.
Temperature Control: The reaction temperature is maintained between 0°C and 25°C to minimize side reactions such as oligomerization or degradation of sensitive amine groups.
Monoacetate Salt Formation: After amidation, the compound is treated with acetic acid to form the monoacetate salt, which improves solubility and stability.
Purification: The crude product is purified by column chromatography using silica gel with methanol/chloroform solvent gradients or by preparative high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
Industrial Scale Production
Industrial synthesis follows similar chemical principles but employs large-scale reactors with automated control of temperature, pH, and mixing to optimize yield and purity. Continuous flow reactors may be used to enhance reaction efficiency. Catalysts and optimized reaction times are applied to reduce by-products and improve throughput.
Analytical Characterization of the Prepared Compound
To confirm the structure and purity of this compound, the following analytical techniques are employed:
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ¹H and ¹³C NMR identify amide protons, aminoethyl groups, and myristamide chain |
| Mass Spectrometry (HRMS) | Molecular weight and purity | Molecular ion peak at m/z corresponding to 459.7 g/mol; detection of impurities |
| Infrared Spectroscopy (IR) | Functional group identification | Amide C=O stretch (~1650 cm⁻¹), N-H bending (~1550 cm⁻¹) |
| Elemental Analysis | Composition verification | Consistency with C24H53N5O3 formula |
| Chromatography (HPLC, TLC) | Purity assessment | Single major peak with >95% purity |
Research Findings on Preparation Optimization
Yield Optimization: Reaction pH and temperature are critical parameters. Maintaining pH near 8.5 and temperature below 25°C maximizes amidation efficiency while minimizing side reactions.
Solvent Effects: Polar aprotic solvents such as DMF enhance solubility and reaction rates compared to less polar solvents.
Purification Efficiency: Gradient elution in chromatography improves separation of product from unreacted starting materials and side products.
Stability: Formation of the monoacetate salt improves compound stability during storage and handling.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Myristic Acid Activation | Use of thionyl chloride or DCC at room temp to reflux | Ensures reactive intermediate formation |
| Polyamine Selection | Triethylenetetramine or similar | Provides multiple aminoethyl groups for amidation |
| pH | 8–9 | Selective amidation, reduces side reactions |
| Temperature | 0–25°C | Minimizes oligomerization and degradation |
| Solvent | DMF, THF | Enhances solubility and reaction rate |
| Purification | Silica gel chromatography, preparative HPLC | Achieves >95% purity |
| Salt Formation | Acetic acid treatment | Improves solubility and stability |
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Drug Delivery Systems
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate has been investigated for its role as a drug delivery vehicle. Its ability to form micelles in aqueous solutions allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability. Studies have shown that such compounds can improve the pharmacokinetics of therapeutic agents, leading to better therapeutic outcomes.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated that similar amide compounds can disrupt bacterial membranes, leading to cell lysis. This characteristic makes them promising candidates for developing new antimicrobial agents, particularly against antibiotic-resistant strains.
Heavy Metal Removal
A notable application of this compound is in the removal of heavy metals from wastewater. A study highlighted the use of a composite material incorporating this compound for the adsorption of nickel ions (Ni(II)) from aqueous solutions. The optimal conditions for maximum removal efficiency were established through a multivariable experimental design, achieving over 99% removal under specific conditions (contact time: 85 min, pH: 6) .
| Parameter | Optimal Value |
|---|---|
| Contact Time | 85 minutes |
| pH | 6 |
| Adsorbent Dose | 10 mg/20 mL |
| Initial Ni(II) Concentration | 20 mg/L |
This application demonstrates the compound's potential in environmental remediation efforts.
Polymer Synthesis
The compound can serve as a building block in polymer chemistry, particularly in synthesizing polyamide materials with enhanced properties. The incorporation of aminoalkyl groups can improve the mechanical strength and thermal stability of the resulting polymers, making them suitable for various industrial applications.
Surface Modification
This compound can be employed to modify surfaces for improved biocompatibility in biomedical devices. By functionalizing surfaces with this compound, researchers have achieved enhanced protein adsorption and reduced bacterial adhesion, which are critical factors in developing medical implants and devices.
Case Study 1: Drug Delivery
A study conducted on the use of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-myristamide monoacetate as a carrier for anticancer drugs showed significant improvement in drug release profiles compared to conventional carriers. The study utilized in vitro models to assess cytotoxicity and drug uptake efficiency.
Case Study 2: Environmental Remediation
In a practical application focused on wastewater treatment, researchers integrated this compound into a filtration system aimed at removing heavy metals from industrial effluents. The results indicated that the system could effectively reduce metal concentrations below regulatory limits, showcasing its viability for industrial applications.
Mechanism of Action
The mechanism of action of N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate involves its interaction with various molecular targets. The multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with proteins and other biomolecules. This can influence cellular processes and pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Key Observations:
Longer chains (e.g., C18 in stearamide) enhance lipid bilayer affinity, critical for applications like gene delivery . Unsaturated chains (e.g., octadec-9-enamide) introduce kinks, altering packing efficiency and phase transition temperatures .
Counterion Effects :
- Acetate salts (e.g., target compound) may offer better biocompatibility compared to hydrochlorides, which are more acidic and could destabilize pH-sensitive formulations .
Biological Activity
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate (commonly referred to as myristamide monoacetate) is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, while providing comprehensive data tables and research findings.
Molecular Characteristics
- Molecular Formula : C22H49N5O3
- Molecular Weight : 441.66 g/mol
- CAS Number : 44150760
- IUPAC Name : N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate
Structural Representation
The compound features a long hydrocarbon chain (myristamide) linked to a polyamine structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Solubility | Soluble in water |
| Appearance | White to off-white powder |
| Melting Point | Not specified |
| pH | Neutral (approx. 7) |
Research indicates that myristamide monoacetate interacts with various biological systems through multiple mechanisms:
- Cell Membrane Interaction : The hydrophobic myristamide tail facilitates incorporation into lipid membranes, potentially affecting membrane fluidity and permeability.
- Enzyme Modulation : The amine groups may interact with enzyme active sites or serve as substrates for enzymatic reactions.
- Receptor Binding : Preliminary studies suggest potential binding to specific receptors involved in cellular signaling pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of myristamide monoacetate. For instance:
- Study Findings : A study demonstrated that myristamide monoacetate exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the bacterial strain .
Cytotoxicity
The cytotoxic effects of myristamide monoacetate have been evaluated in various cancer cell lines:
- Case Study : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM after 48 hours of exposure. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .
Toxicological Profile
Understanding the safety profile is crucial for potential therapeutic applications:
| Endpoint | Value |
|---|---|
| LD50 (oral, rat) | >2000 mg/kg |
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
Recent Studies
- Environmental Applications : Myristamide monoacetate has been explored for its ability to remove heavy metals from wastewater. A composite material incorporating this compound demonstrated over 90% removal efficiency for nickel ions under optimized conditions .
- Formulation Development : The compound has been utilized in developing drug delivery systems due to its amphiphilic nature, enhancing the solubility and bioavailability of poorly soluble drugs .
Comparative Studies
A comparative analysis of myristamide monoacetate with similar compounds revealed distinct advantages in terms of lower toxicity and higher efficacy in antimicrobial applications.
| Compound Name | MIC (µg/mL) | Cytotoxicity IC50 (µM) |
|---|---|---|
| Myristamide Monoacetate | 50 | 30 |
| Compound A | 100 | 25 |
| Compound B | 75 | 40 |
Q & A
Q. What are the recommended methodologies for synthesizing and purifying N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate?
Synthesis of this polyamine-myristamide conjugate requires a multi-step approach:
- Stepwise amidation : React myristic acid derivatives with ethylenediamine analogs under carbodiimide coupling conditions (e.g., EDC/HOBt), ensuring stoichiometric control to avoid over-functionalization .
- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to separate monoacetate byproducts. Confirm purity via LC-MS and H NMR (referencing NIST spectral databases for amine proton shifts) .
- Counterion exchange : Convert the crude product to the monoacetate salt by treating with acetic acid in methanol, followed by lyophilization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic analysis :
- Crystallography : If single crystals are obtained, use X-ray diffraction (as in Acta Crystallographica reports for related acetamides) to resolve bond angles and confirm stereochemistry .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in solubility data for this compound across different solvent systems?
- Controlled solubility assays : Measure solubility in polar aprotic (DMF, DMSO), aqueous (buffered solutions at pH 4–9), and lipid-mimetic solvents (chloroform) using gravimetric or UV-Vis methods.
- Data normalization : Account for temperature and ionic strength variations, as polyamines exhibit pH-dependent solubility due to protonation of tertiary amines .
- Molecular dynamics simulations : Model solvent interactions using software like Gaussian or GROMACS to predict solvation free energies .
Q. How can researchers design experiments to study the compound’s stability under physiological conditions?
- Accelerated degradation studies :
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via LC-MS. Compare half-life to structurally similar compounds (e.g., ethyl 2-amino acetate esters) .
- Oxidative stress : Expose to hydrogen peroxide (0.1–1 mM) and quantify oxidation products (e.g., N-oxide derivatives) using high-resolution mass spectrometry .
- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles under nitrogen atmosphere .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., lipid membranes or enzymes)?
- Docking studies : Use AutoDock Vina to model binding to lipid bilayers, leveraging myristamide’s hydrophobicity and polyamine charge distribution .
- MD simulations : Simulate membrane insertion dynamics in a POPC bilayer (50 ns trajectories) to evaluate partitioning efficiency .
- QSAR modeling : Corrogate data from analogous acetamide derivatives to predict enzymatic inhibition (e.g., acetyltransferase activity) .
Methodological Challenges
Q. How should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results?
- Cross-validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G* basis sets) to identify protonation state anomalies .
- Error analysis : Quantify signal-to-noise ratios in FT-IR spectra and adjust baseline corrections to minimize artifact misinterpretation .
Q. What strategies optimize the compound’s storage and handling to prevent degradation?
- Storage conditions : Store lyophilized powder at –20°C under argon, avoiding repeated freeze-thaw cycles. In solution, use stabilizers (e.g., 1% BHT in ethanol) to prevent radical-mediated oxidation .
- Handling protocols : Work under inert atmosphere (glovebox) for long-term experiments, referencing safety guidelines for amine handling (e.g., Combi-Blocks’ SDS for aminoacetaldehyde derivatives) .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in biological assays involving this compound?
Q. What statistical methods are appropriate for analyzing dose-response data in cellular uptake studies?
- Non-linear regression : Fit data to Hill-Langmuir equations using GraphPad Prism to calculate EC and cooperativity coefficients .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points arising from aggregation or solvent effects .
Interdisciplinary Applications
Q. How can this compound be integrated into drug delivery systems targeting lipid-rich tissues?
- Nanoparticle formulation : Encapsulate in PEGylated liposomes (70–100 nm diameter) and assess loading efficiency via dialysis-HPLC. Compare release kinetics in serum-containing media .
- In vivo imaging : Label with -acetate and track biodistribution in rodent models using scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
